molecular formula C19H23NO B291043 N-(2-ethyl-6-methylphenyl)-2-phenylbutanamide

N-(2-ethyl-6-methylphenyl)-2-phenylbutanamide

Cat. No. B291043
M. Wt: 281.4 g/mol
InChI Key: HGVIUZCKILISPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-phenylbutanamide, also known as N-ethyl-α-phenylacetoacetamide (EPAA), is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the class of compounds known as N-acylarylhydrazones, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, its potential therapeutic applications have not yet been fully explored in human clinical trials, which may limit its usefulness in certain contexts.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide. One area of interest is its potential as a cancer therapeutic, as it has been shown to possess antitumor activity in animal models. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in humans. Finally, the development of new synthetic methods for the preparation of this compound may lead to the discovery of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The resulting product is then treated with benzyl chloride to yield the final compound. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-phenylbutanamideα-phenylacetoacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to possess antitumor activity, suggesting that it may have potential as a cancer therapeutic.

properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C19H23NO/c1-4-15-13-9-10-14(3)18(15)20-19(21)17(5-2)16-11-7-6-8-12-16/h6-13,17H,4-5H2,1-3H3,(H,20,21)

InChI Key

HGVIUZCKILISPN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)C2=CC=CC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)C2=CC=CC=C2)C

Origin of Product

United States

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